2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O2/c1-9(11)10(14)13-5-3-12(4-6-13)7-8-15-2/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVLTGKZYHMWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CCOC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one is a chemical compound notable for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H18ClN2O2
- Molecular Weight : 219.71 g/mol
- CAS Number : 2098079-31-1
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with chloroacetyl chloride. Key steps in the synthesis include:
- Reaction Conditions : The reaction is generally conducted in the presence of a base, such as triethylamine, to neutralize hydrochloric acid produced during the process.
- Purification : The final product is purified using recrystallization or chromatographic techniques to ensure high purity.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The mechanism involves:
- Receptor Binding : The piperazine ring enhances binding affinity to biological receptors, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : The chloroacetyl group may interact with enzymes involved in metabolic pathways, leading to inhibition or modulation of their activity.
Therapeutic Applications
Research indicates that this compound has significant therapeutic potential in several areas:
Antimicrobial Activity
Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens, including:
| Pathogen | Activity Level |
|---|---|
| Acinetobacter baumannii | Moderate |
| Pseudomonas aeruginosa | Significant |
| Staphylococcus aureus | Minimal |
Neuropharmacological Effects
The compound's structure suggests potential use in treating neurological disorders due to its ability to modulate neurotransmitter systems:
- Dopaminergic Activity : May influence dopamine receptors, relevant for conditions like schizophrenia.
- Serotonergic Activity : Potential effects on serotonin pathways could be beneficial in mood disorders.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Study on Antimicrobial Properties :
- Researchers tested various piperazine derivatives for their efficacy against resistant bacterial strains. The results indicated that modifications at the piperazine ring significantly affected antimicrobial potency.
-
Neuropharmacology Research :
- A study focusing on piperazine derivatives highlighted their role as serotonin receptor modulators, suggesting that similar compounds could possess antidepressant-like effects.
-
Mechanistic Insights :
- Research published in a peer-reviewed journal discussed how structural variations in piperazine compounds impact their binding affinity and biological activity, emphasizing the importance of functional groups like chloro and methoxy in enhancing therapeutic profiles.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares structural features and key physicochemical parameters of the target compound with its analogs:
*Estimated based on structural analogs.
Key Observations:
Preparation Methods
Starting Materials and Reagents
- 4-(2-methoxyethyl)piperazine : The nucleophilic amine substrate.
- Chloroacetyl chloride or chloro-propanoyl chloride : The acylating agent providing the chloro-substituted acyl moiety.
- Triethylamine (Et3N) : Used as a base to neutralize hydrochloric acid generated during acylation.
- Dry dichloromethane (CH2Cl2) : Solvent providing anhydrous conditions.
- Temperature control : Ice bath to maintain 0–4°C during addition.
Reaction Procedure
- Dissolve the substituted piperazine (1 equivalent) and triethylamine (2 equivalents) in dry dichloromethane.
- Cool the solution to 0–4°C using an ice bath.
- Add chloroacetyl chloride (1.3 equivalents) dropwise slowly to the cooled mixture.
- Stir the reaction mixture at 0–4°C for approximately 2 hours.
- After completion, remove volatiles under reduced pressure.
- Purify the crude product by silica gel column chromatography to isolate the pure this compound.
Reaction Conditions and Yield
| Parameter | Details |
|---|---|
| Temperature | 0–4°C |
| Reaction time | 2 hours |
| Solvent | Dry dichloromethane |
| Base | Triethylamine (2 equiv.) |
| Acylating agent | Chloroacetyl chloride (1.3 equiv.) |
| Purification | Silica gel column chromatography |
| Reported Yield | ~90% |
This procedure is adapted from a closely related synthesis of chloroacetamide derivatives with similar piperazine substrates, as reported by Grabrijan et al. in the European Journal of Medicinal Chemistry (2022).
Mechanistic Insights and Notes
- The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of the chloroacetyl chloride.
- Triethylamine scavenges the HCl formed, preventing protonation of the amine and side reactions.
- Low temperature (0–4°C) is critical to control the rate of reaction and minimize side reactions such as over-acylation or decomposition.
- The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
- Purification by silica gel chromatography ensures removal of unreacted starting materials, triethylamine hydrochloride, and side products.
Alternative Synthetic Routes and Related Procedures
While the above method is the most straightforward and commonly used, related literature shows other synthetic approaches involving:
- Use of tert-butyl carbamate protected piperazine derivatives followed by deprotection and acylation steps.
- Multi-step synthesis involving alkylation of piperazine with methoxyethyl intermediates prior to acylation.
- Use of mesylate or tosylate intermediates for introducing the 2-methoxyethyl group before chloroacetylation.
However, these are more complex and less direct compared to the one-step acylation with chloroacetyl chloride.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Dissolution | 4-(2-methoxyethyl)piperazine + Et3N in CH2Cl2 | Reaction mixture at 0–4°C |
| 2. Acylation | Add chloroacetyl chloride dropwise | Formation of chloroacetamide |
| 3. Stirring | 2 hours at 0–4°C | Completion of reaction |
| 4. Work-up | Remove solvent under reduced pressure | Crude product |
| 5. Purification | Silica gel chromatography | Pure this compound |
| 6. Yield | Approximately 90% | High purity product |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
